[(2S)-1-bromopropan-2-yl]benzene

Catalog No.
S3392237
CAS No.
147514-19-0
M.F
C9H11B
M. Wt
199.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[(2S)-1-bromopropan-2-yl]benzene

CAS Number

147514-19-0

Product Name

[(2S)-1-bromopropan-2-yl]benzene

IUPAC Name

[(2S)-1-bromopropan-2-yl]benzene

Molecular Formula

C9H11B

Molecular Weight

199.09 g/mol

InChI

InChI=1S/C9H11Br/c1-8(7-10)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3/t8-/m1/s1

InChI Key

XJWVCWQKZQENDS-MRVPVSSYSA-N

SMILES

CC(CBr)C1=CC=CC=C1

Canonical SMILES

CC(CBr)C1=CC=CC=C1

Isomeric SMILES

C[C@H](CBr)C1=CC=CC=C1

Physical Chemistry

Benzene and its derivatives, including “[(2S)-1-bromopropan-2-yl]benzene”, are often used in studies related to physical chemistry. For instance, researchers have studied the effects of structural variations on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution . The study involved kinetic experiments conducted in batch reactors to evaluate the contributions of steric and electronic effects on bromination .

Occupational Health

Benzene is a known human carcinogen and is commonly used in industry . Studies have been conducted to assess the risk of genetic damage due to occupational benzene exposure . These studies often involve systematic reviews and meta-analyses of data from multiple sources .

Agrochemical Research

Benzene derivatives have been used in the synthesis of novel agrochemicals . For example, a series of tschimganin analogs were designed, synthesized, and evaluated for their insecticidal and fungicidal activities .

Chemical Synthesis

Genetic Damage Assessment

Benzene is a known human carcinogen . Studies have been conducted to assess the risk of genetic damage due to occupational benzene exposure . These studies often involve systematic reviews and meta-analyses of data from multiple sources . Even at an exposure concentration lower than 3.25 mg/m3, benzene exposure has genotoxicity .

Biochemical Systems

Higher-order aromatic clusters, such as benzene trimers, are prevalent in biochemical systems . A full understanding of their structural and dynamical properties is still lacking . Therefore, “[(2S)-1-bromopropan-2-yl]benzene” and similar compounds could potentially be used in research to further our understanding of these systems .

Marine Bioactive Compounds

Marine algae contain various bromophenols, including “[(2S)-1-bromopropan-2-yl]benzene”, that have been shown to possess a variety of biological activities, including antiradical, antimicrobial, anticancer, antidiabetic, anti-inflammatory effects, and so on . These marine algae biomaterials and their derivatives have potential application as pharmaceuticals .

Manufacturing of Polymers, Plastics, Rubber, Dyes, Detergents

Benzene is an important chemical compound used in the manufacturing of polymers, plastics, rubber, dyes, detergents . It is the simplest aromatic hydrocarbon and organic solvent .

Chemical Building Blocks

[(2S)-1-bromopropan-2-yl]benzene, also known as 1-bromo-2-phenylpropane, is an organic compound with the molecular formula C9_9H11_{11}Br. Its structure features a brominated propyl group attached to a benzene ring, making it a member of the class of compounds known as aryl bromides. The compound exhibits a chiral center at the second carbon of the propyl chain, leading to its designation as the (2S) isomer. The compound has a molar mass of approximately 199.09 g/mol and a predicted density of 1.303 g/cm³ .

Typical for alkyl halides:

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide ions, resulting in the formation of alcohol derivatives.
  • Elimination Reactions: Under strong bases, it can undergo elimination to form alkenes.
  • Cross-Coupling Reactions: It can be used in palladium-catalyzed cross-coupling reactions to synthesize more complex organic molecules.

The synthesis of [(2S)-1-bromopropan-2-yl]benzene can be achieved through several methods:

  • Bromination of Propan-2-ol: Propan-2-ol can be treated with phosphorus tribromide or bromine in the presence of a catalyst to yield [(2S)-1-bromopropan-2-yl]benzene.
  • Alkylation of Benzene: A Friedel-Crafts alkylation reaction can be performed using benzene and an appropriate brominated propyl precursor.
  • Chiral Resolution: The racemic mixture can be resolved using chiral chromatography or enzymatic methods to isolate the (2S) isomer.

Several compounds share structural similarities with [(2S)-1-bromopropan-2-yl]benzene. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
1-Bromo-3-methylbutaneC5_5H11_{11}BrBranched alkyl chain
1-Bromo-4-methylbenzeneC9_9H11_{11}BrPara-substituted aromatic compound
1-BromohexaneC6_6H13_{13}BrStraight-chain alkyl halide

Uniqueness of [(2S)-1-bromopropan-2-yl]benzene

The uniqueness of [(2S)-1-bromopropan-2-yl]benzene lies in its chiral center, which allows for specific stereochemical interactions that are not present in its non-chiral counterparts. This property may enhance its utility in asymmetric synthesis and pharmaceutical applications, where chirality plays a crucial role in biological activity.

XLogP3

3.9

Dates

Modify: 2023-08-19

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